

(R)-DRF053 Dihydrochloride: A Technical Guide for Researchers

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Compound of Interest

Compound Name: (R)-DRF053 dihydrochloride

Cat. No.: B560267

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(R)-DRF053 dihydrochloride is a potent, ATP-competitive inhibitor of Casein Kinase 1 (CK1) and Cyclin-Dependent Kinases (CDKs).^[1] This technical guide provides an in-depth overview of its molecular characteristics, mechanism of action, and experimental applications for researchers in drug development, particularly those focused on neurodegenerative diseases like Alzheimer's.

Core Molecular Data

The fundamental molecular properties of **(R)-DRF053 dihydrochloride** are summarized below.

Property	Value
Molecular Weight	490.43 g/mol
Molecular Formula	C ₂₃ H ₂₇ N ₇ O·2HCl
Alternative Formula	C ₂₃ H ₂₉ Cl ₂ N ₇ O
CAS Number	1241675-76-2
Appearance	Yellow Solid
Purity	≥98% (as determined by HPLC)
Solubility	Soluble in water and DMSO up to 100 mM

Mechanism of Action and Biological Activity

(R)-DRF053 is a derivative of the CDK inhibitor roscovitine and exhibits dual-specificity, potently inhibiting both CK1 and various CDKs.[1][2] Its primary mechanism is the competitive inhibition of the ATP-binding site on these kinases.

Kinase Inhibitory Potency

The inhibitory activity of (R)-DRF053 against a panel of kinases highlights its potency, particularly against CK1.

Kinase Target	IC ₅₀ Value
Casein Kinase 1 (CK1)	14 nM
CDK5/p25	80 nM
CDK1/cyclin B	220 nM
CDK2	93 - 290 nM
CDK7	820 nM

Data sourced from Oumata et al., 2008 and commercial suppliers.[1]

Role in Amyloid- β Production

A key therapeutic interest in (R)-DRF053 lies in its ability to modulate the production of amyloid- β (A β) peptides, which are central to the pathology of Alzheimer's disease.[1] Casein Kinase 1 is implicated in the amyloidogenic processing of the Amyloid Precursor Protein (APP). By inhibiting CK1, (R)-DRF053 has been shown to prevent the CK1-dependent production of amyloid- β in cellular models.[1]

Experimental Protocols

The following are generalized protocols for key experiments involving (R)-DRF053, based on methodologies used for similar kinase inhibitors and the initial characterization of (R)-DRF053.

In Vitro Kinase Assay

This protocol outlines a general procedure to determine the IC₅₀ of (R)-DRF053 against a target kinase.

- Reagent Preparation:
 - Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
 - Dilute the target kinase and its specific substrate to the desired concentrations in the kinase buffer.
 - Prepare a serial dilution of **(R)-DRF053 dihydrochloride** in DMSO, followed by a final dilution in the kinase buffer.
- Assay Procedure:
 - In a 96- or 384-well plate, add the kinase, substrate, and the serially diluted (R)-DRF053.
 - Initiate the kinase reaction by adding ATP (often radiolabeled, e.g., [γ -³³P]ATP).
 - Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes).
 - Stop the reaction by adding a stop solution (e.g., EDTA).
- Detection and Data Analysis:
 - Detect the amount of phosphorylated substrate. The method will depend on the assay format (e.g., scintillation counting for radiometric assays, fluorescence/luminescence reading for other formats).
 - Calculate the percentage of kinase activity inhibition for each concentration of (R)-DRF053.
 - Determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular Assay for Amyloid- β Production

This protocol describes how to assess the effect of (R)-DRF053 on A β production in a relevant cell line.

- Cell Culture and Seeding:
 - Culture a suitable cell line, such as N2A cells stably expressing human APP695 (N2A-APP695), in appropriate media.
 - Seed the cells in a multi-well plate at a density that allows for optimal growth during the experiment.
- Compound Treatment:
 - Prepare various concentrations of (R)-DRF053 in the cell culture medium.
 - Replace the existing medium with the medium containing the different concentrations of (R)-DRF053. Include a vehicle control (e.g., DMSO).
 - Incubate the cells for a specified period (e.g., 24 hours).
- Sample Collection and Analysis:
 - Collect the cell culture supernatant.
 - Quantify the concentration of secreted A β peptides (e.g., A β _{1–40} and A β _{1–42}) in the supernatant using a specific ELISA kit.
- Data Analysis:
 - Normalize the A β concentrations to the total protein content of the corresponding cell lysates, if necessary.
 - Compare the A β levels in the (R)-DRF053-treated wells to the vehicle control to determine the effect of the compound.

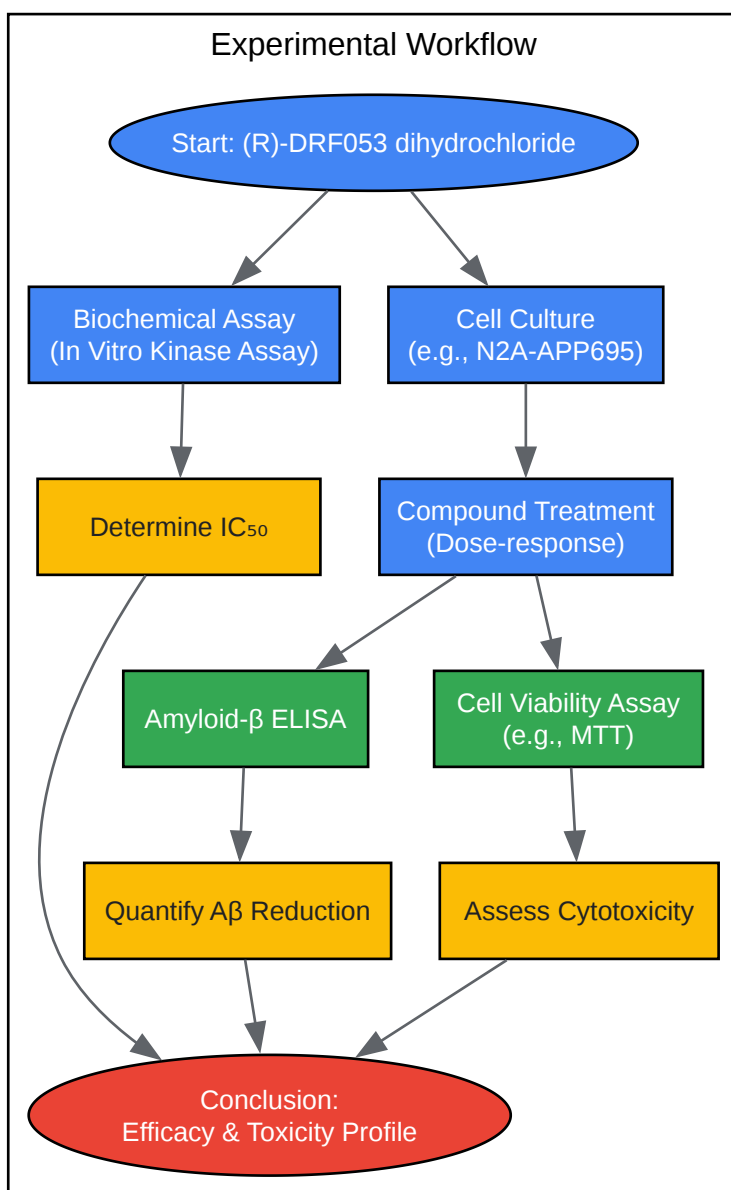
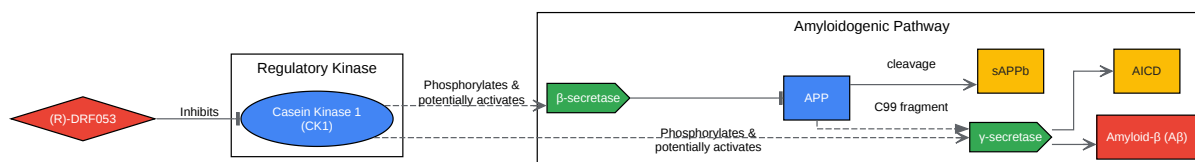
Cell Viability Assay

It is crucial to assess the cytotoxicity of (R)-DRF053 to ensure that its effects on A β production are not due to general toxicity.

- Cell Seeding and Treatment:
 - Follow the same procedure as for the A β production assay (steps 1 and 2).
- Viability Assessment:
 - After the incubation period, add a viability reagent to the wells (e.g., MTT, CellTiter-Glo®).
 - Incubate as per the manufacturer's instructions.
- Data Acquisition and Analysis:
 - Measure the signal (absorbance or luminescence) using a microplate reader.
 - Calculate the percentage of cell viability relative to the vehicle control.

Signaling Pathway and Logical Relationships

The following diagrams illustrate the proposed signaling pathway affected by (R)-DRF053 and the experimental workflow for its characterization.



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References

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